3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione
Description
Properties
IUPAC Name |
3-methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-6(10)4-2-3(4)5(9)7-8/h3-4H,2H2,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHVCUDVPULNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization-Based Approaches
A primary strategy involves cyclization reactions to form the bicyclic core. For example, Patent WO2016078108A1 describes the synthesis of 3-methyl-3,7-diazabicyclo[3.3.0]octane via a four-step process starting from N-methylglycine and dimethyl maleate. Adapting this approach:
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Cyclization : Reacting N-methylglycine with a diketone derivative (e.g., dimethyl 2,5-dioxoheptanedioate) in toluene under reflux could yield a bicyclic intermediate.
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Amine Functionalization : Introducing a secondary amine via nucleophilic substitution or reductive amination, as seen in the reaction of intermediate compounds with benzylamine.
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Reduction and Deprotection : Lithium aluminum hydride (LiAlH4) reduction followed by hydrogenolytic deprotection using palladium catalysts.
Key Considerations :
Alternative Pathway via Diels-Alder Reaction
Patent EP1144413B1 utilizes Diels-Alder cycloadditions to construct diazabicyclo frameworks. For the target compound:
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Diene and Dienophile Selection : A furan-derived diene and maleimide derivative could form the bicyclic structure.
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Post-Cyclization Modifications : Methylation at the amine position using formaldehyde and sodium cyanoborohydride under argon.
Comparative Analysis of Reaction Conditions
The table below extrapolates optimal conditions from analogous syntheses:
Challenges and Optimization Strategies
Impurity Control
Debenzylation steps at elevated temperatures risk forming dihydro impurities, as noted in Patent WO2014195978A2 . Maintaining reactions at 25–30°C and using controlled hydrogenation conditions mitigates this.
Stereochemical Purity
Chiral resolution techniques, such as enzymatic catalysis or chiral column chromatography, may be required to isolate enantiomerically pure products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce various alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione derivatives as anticancer agents. These compounds have been synthesized and evaluated for their biological activity against different cancer cell lines. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxic effects on breast and lung cancer cells, suggesting their potential as lead compounds in cancer therapy .
Antibiotic Properties
The compound has also been explored for its antibiotic properties. Research indicates that derivatives of this compound can act as effective antibacterial agents against various strains of bacteria, including resistant strains . This opens avenues for developing new antibiotics in an era of increasing antibiotic resistance.
Organic Synthesis
Building Blocks in Drug Development
this compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique bicyclic structure allows for the introduction of various functional groups, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Techniques
Several synthetic routes have been developed to create this compound efficiently. For example, macrocyclization reactions have been utilized to construct the bicyclic framework, which can then be modified to yield desired derivatives .
Case Studies
Mechanism of Action
The mechanism of action of 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
Thieno-Fused Diazepine Derivatives
Compounds like (S)-3,4-dihydro-3-methyl-1H-thieno[3,2-e][1,4]diazepine-2,5-dione (8a) and its enantiomer (8b) share a bicyclic framework but incorporate a thieno (sulfur-containing) fused ring instead of a diazabicyclo system. This modification alters electronic properties and reactivity. For example, these derivatives are synthesized via reactions of 5-halogenouracils with active methylene compounds, yielding dihydrouracil intermediates .
7-Oxa-3,4-diazabicyclo[4.1.0]hept-4-en-2-one
This analog replaces the methyl group with an oxygen atom at position 5. The oxa substitution enhances polarity and likely influences herbicidal activity, as evidenced by its patent for agricultural use .
Bicyclo[4.1.0]hept-3-ene-2,5-dione Derivatives
Derivatives such as 1-bromo-6-trimethylsilylbicyclo[4.1.0]hept-3-ene-2,5-dione exhibit heightened reactivity as dienophiles in Diels-Alder reactions.
Physical and Thermodynamic Properties
Data from bicyclic analogs (e.g., bicyclo[4.1.0]heptane) suggest that substituents significantly influence physical properties. For example:
Biological Activity
3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione is a bicyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 168.20 g/mol. The compound features a bicyclic structure that contributes to its unique chemical reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical for cellular metabolism and proliferation.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells.
- Neuroprotective Effects : There is evidence indicating that it may protect neuronal cells from oxidative stress.
Antitumor Activity
A recent study evaluated the antitumor efficacy of this compound in various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent .
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The study demonstrated that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates in neuronal cultures exposed to neurotoxic agents .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione, and what are their respective yields and limitations?
- Methodological Answer: Synthesis typically involves cyclization of precursor amines or ketones under acidic or basic conditions. For example, intramolecular cycloaddition of a substituted diketone with a methylamine derivative can yield the bicyclic core. Key challenges include regioselectivity and steric hindrance from the methyl group. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization via H/C NMR are critical. Yields vary (30–60%) depending on reaction optimization (e.g., temperature, catalyst).
Q. How can the structural integrity and purity of this compound be verified using spectroscopic and chromatographic methods?
- Methodological Answer:
- NMR Spectroscopy : H NMR should confirm the methyl group (δ 1.2–1.5 ppm) and bicyclic protons (δ 3.0–4.5 ppm). C NMR detects carbonyl carbons (δ 170–180 ppm).
- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water) to assess purity (>95% by area normalization).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] at m/z consistent with CHNO.
Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?
- Methodological Answer: The dione moieties are hygroscopic and prone to hydrolysis. Store under inert gas (argon) at –20°C in amber vials. Monitor degradation via periodic HPLC analysis. Avoid prolonged exposure to light or basic conditions, which may induce ring-opening reactions.
Advanced Research Questions
Q. What computational approaches are optimal for modeling the stereochemical outcomes of reactions involving this bicyclic system?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition-state geometries and stereoselectivity. Molecular dynamics (MD) simulations assess conformational flexibility of the bicyclic core. Compare computed NMR chemical shifts with experimental data to validate models.
Q. How do solvent effects influence the reactivity of the dione moieties in nucleophilic addition reactions?
- Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) stabilize charge-separated intermediates, enhancing nucleophilic attack on the carbonyl groups. Solvent-free conditions or ionic liquids may reduce side reactions (e.g., dimerization). Use kinetic studies (UV-Vis monitoring) to correlate solvent polarity with reaction rates.
Q. What strategies can resolve contradictions in reported biological activity data for this compound across different assay systems?
- Methodological Answer:
- Assay Optimization : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity.
- Dose-Response Analysis : Fit data to Hill curves to compare IC values across studies. Statistical tools (e.g., ANOVA) can identify outliers due to assay variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
